2-Methoxy-5-phenoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-phenoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-15-13-8-7-11(9-12(13)14)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDKUQBOSDILAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40921987 | |
| Record name | 2-Methoxy-5-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116289-67-9 | |
| Record name | 2-Methoxy-5-phenoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116289-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40921987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116289-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways for 2 Methoxy 5 Phenoxyaniline
Established Synthetic Routes for 2-Methoxy-5-phenoxyaniline
The construction of the this compound scaffold is typically achieved through a logical, multi-step sequence that ensures the correct placement of the methoxy (B1213986), phenoxy, and amino substituents.
A common and logical synthetic pathway to this compound involves a two-step process starting from a suitably substituted nitroaromatic precursor. This approach leverages the robust chemistry of nitroarenes in both ether formation and their subsequent conversion to anilines.
A representative synthesis can be conceptualized as follows:
Ether Formation: The synthesis begins with a nitro-substituted aromatic ring that contains a leaving group (typically a halogen) positioned for a nucleophilic aromatic substitution reaction. A plausible starting material is 2-chloro-5-methoxynitrobenzene or a similar isomer. This precursor is reacted with phenol (B47542) in the presence of a base to form the diaryl ether intermediate, 2-methoxy-5-phenoxynitrobenzene.
Nitro Group Reduction: The final step is the reduction of the nitro group on the intermediate to an amino group, yielding the target molecule, this compound. This reduction is a standard transformation in organic synthesis. google.com
One related synthesis reported a two-step reaction to produce 5-methoxy-2-phenoxyaniline, achieving a 72% yield in one of the steps. bailongpharm.net
Table 1: Representative Multi-Step Synthesis of this compound
| Step | Reaction | Key Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-5-methoxynitrobenzene, Phenol, K₂CO₃, in a polar aprotic solvent (e.g., DMF) | 2-Methoxy-5-phenoxynitrobenzene |
| 2 | Nitro Group Reduction | SnCl₂/HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C) | This compound |
The formation of the phenoxy linkage is a critical step and is most effectively achieved via Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.com This reaction class is suitable for aromatic systems that are "electron-poor," a condition satisfied by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), on the aromatic ring. masterorganicchemistry.comlibretexts.org
In the context of synthesizing this compound's precursor, the nitro group on the halo-nitro-aromatic starting material activates the ring for attack by a nucleophile. libretexts.org The mechanism involves two principal steps:
Nucleophilic Attack: The phenoxide ion, generated from phenol using a base like potassium carbonate, acts as the nucleophile. It attacks the carbon atom bearing the halogen leaving group. libretexts.org This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. libretexts.org
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻), resulting in the formation of the diaryl ether product. juniperpublishers.com
This strategy is widely applicable and has been used in the synthesis of many phenoxyaniline (B8288346) derivatives. google.com
The final step in the primary synthesis of this compound is the formation of the aniline (B41778) functional group. For phenoxy-substituted arenes that are prepared from nitroaromatic precursors, this is almost universally accomplished through the reduction of the nitro group. nih.gov
Common and effective methods for this transformation include:
Catalytic Hydrogenation: This method involves treating the nitro-substituted compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. It is often considered a "clean" method, as the byproducts are typically just water.
Metal/Acid Reduction: A classic and reliable method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl₂) is also a frequently used reagent for this purpose. researchgate.net
Direct amination of an unactivated C-H bond on the arene is a more modern but less common approach for this specific type of structure. nih.govrsc.org Therefore, the reduction of a nitro-intermediate remains the most established and practical route for obtaining the amino group in phenoxy-substituted anilines. researchgate.net
Nucleophilic Aromatic Substitution Strategies for Phenoxy Linkage Formation
Synthetic Strategies for Analogous Phenoxyaniline Derivatives
The methods used to synthesize this compound can be adapted to produce a wide range of structurally related analogs. These analogs, featuring different substitution patterns, are valuable in various fields of chemical research.
The synthesis of analogous scaffolds often employs similar core reactions but with different starting materials to introduce varied functionality. For instance, the synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline follows a parallel path, starting with 2-chloro-5-(trifluoromethyl)nitrobenzene and reacting it with phenol, followed by nitro group reduction. Other advanced methods like Suzuki and Ullmann coupling reactions can also be employed to form the crucial C-O ether bond, particularly for more complex structures. mdpi.com
Table 2: Synthetic Approaches to Analogous Phenoxyaniline Derivatives
| Analogous Compound | Key Reaction Type | Typical Starting Materials | Reference |
|---|---|---|---|
| 2-Phenoxy-5-(trifluoromethyl)aniline | SNAr / Nitro Reduction | 2-chloro-5-(trifluoromethyl)nitrobenzene, Phenol | |
| 2-methyl-5-substituted phenoxy-anilines | SNAr / Hydrolysis / Reduction | 2-nitro-4-methoxy-5-bromo-acetanilide, Substituted Phenols | nih.gov |
| Diaryl ether phenolic compounds | Suzuki Coupling / Ullmann Reaction | 3-bromophenol, Methoxybenzene boronic acid, Bromoanisole | mdpi.com |
| 4-(2-(N-Methylcarbamoyl)-4-pyridyloxy)-2-chloroaniline | SNAr / Hydrolysis | 3-Chloro-4-nitrophenol, 4-chloro-N-methyl-2-pyridinecarboxamide | google.com |
In more complex syntheses involving multiple functional groups, protecting groups are essential to ensure chemoselectivity. researchgate.netscirp.org A protecting group temporarily masks a reactive functional group to prevent it from participating in a reaction, and it must be easily removable later in the sequence. pressbooks.pub
In the synthesis of phenoxyaniline derivatives, both the amino and hydroxyl (phenol) groups may require protection depending on the reaction conditions.
Amine Protection: If a reaction is to be performed that is incompatible with a primary amine, the amine can be protected. A common strategy is acetylation, converting the aniline to an acetanilide. nih.gov This acetyl group is stable to many reaction conditions but can be readily removed by acid or base hydrolysis to regenerate the aniline. nih.gov The Boc (tert-butyloxycarbonyl) group is another versatile protecting group for amines. sigmaaldrich.com
Phenol Protection: If the phenolic hydroxyl group needs to be masked, it can be converted into an ether or an ester. scirp.org
For example, the synthesis of primaquine (B1584692) analogs involved the acetylation of p-methoxy aniline as an early step to protect the amino group while other transformations, such as nitration and bromination, were carried out. nih.gov The protecting acetyl group was removed later via hydrolysis to yield the desired substituted aniline intermediate. nih.gov The strategic use of such protecting groups is fundamental to the successful execution of complex, multi-step organic syntheses. researchgate.net
Preparation of Related Methoxy- and Phenoxy-Substituted Aniline Scaffolds
Optimization of Reaction Conditions and Isolation Procedures
The efficiency of this compound synthesis is highly dependent on the careful selection of catalysts, reagents, solvents, and temperature. Optimizing these parameters is essential for maximizing product yield and minimizing side reactions.
Catalyst Systems and Reagent Selection for Enhanced Yields
The formation of the central phenoxy-aniline structure is commonly achieved through Ullmann-type condensation reactions, which have seen significant evolution from traditional stoichiometric copper-based methods to modern catalytic systems. The choice of catalyst and reagents is paramount for driving the reaction efficiently.
The Ullmann condensation, a copper-promoted conversion, is a foundational method for creating the C-O ether bond in diaryl ethers like the precursors to this compound. wikipedia.org Historically, these reactions required harsh conditions, including stoichiometric amounts of copper metal and high temperatures. wikipedia.org Modern methodologies have introduced soluble copper catalysts and specialized ligands to improve reaction rates and yields under milder conditions. wikipedia.orggoogle.com Palladium-based catalysts, used in Buchwald-Hartwig amination, present an alternative but often more expensive route. google.com
Key catalytic systems and reagents include:
Copper Catalysts : Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) oxide, are effective precatalysts. google.com Innovations have focused on improving catalyst solubility and activity.
Ligands : The addition of ligands is crucial for modern, low-temperature Ullmann reactions. Ligands such as N,N-dimethylglycine, L-proline, and diamines can accelerate the coupling of aryl halides with phenols, even at temperatures as low as 90°C. google.com
Bases : An appropriate base is required to facilitate the reaction. Potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are commonly employed to deprotonate the phenol, enabling the nucleophilic attack. google.com
Precursors : The synthesis typically starts from precursors like 2-chloro-5-methoxynitrobenzene or 4-bromo-3-nitroanisole, which react with phenol or potassium phenolate (B1203915) to form the ether linkage. lookchem.com The subsequent step is the reduction of the nitro intermediate, 5-methoxy-1-nitro-2-phenoxybenzene, to the target aniline. lookchem.com For this reduction, catalysts such as nickel on a molecular sieve support have been documented. lookchem.com
| Catalyst System | Reagents | Reaction Type | Key Findings |
| Copper(I) Iodide / Ligand | Aryl Halide, Phenol, Base (e.g., K2CO3, Cs2CO3) | Ullmann Condensation | Ligands like N,N-dimethylglycine enable lower reaction temperatures (90°C) and high yields for both electron-rich and electron-deficient substrates. google.commdpi.com |
| Palladium / Ligand | Aryl Halide, Phenol, Base | Buchwald-Hartwig Coupling | An alternative to Ullmann coupling, offering high functional group tolerance under mild conditions. |
| Nickel on Molecular Sieve | 4-Phenoxyl-3-nitroanisole, Hydrogen Source | Nitro Group Reduction | A patent describes using 2.5% nickel on a molecular sieve for the catalytic reduction to form the aniline. lookchem.com |
Solvent Effects and Temperature Regimes in Synthetic Transformations
The choice of solvent and the control of temperature are critical variables that significantly influence reaction kinetics, selectivity, and yield in the synthesis of this compound.
Traditional Ullmann condensations necessitated high-boiling polar solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene, often requiring temperatures exceeding 200°C. wikipedia.org These harsh conditions can lead to side products and decomposition. The development of advanced catalytic systems has allowed for the use of a wider range of solvents at considerably lower temperatures. Solvents like dioxane, acetonitrile, and toluene (B28343) are now commonly used in modern, ligand-accelerated Ullmann reactions, with temperatures often in the range of 80-110°C. google.comnih.gov The solvent's polarity and ability to solubilize the reactants and catalyst are key to an efficient reaction. For instance, polar aprotic solvents can effectively stabilize transition states in nucleophilic substitution reactions.
The reduction of the nitro-intermediate to the final aniline product is another critical step where conditions must be optimized. This transformation is typically carried out at moderate temperatures to avoid over-reduction or side reactions.
| Solvent | Temperature Regime | Reaction Step | Observations |
| Dimethylformamide (DMF) | High (Traditional): >200°C Moderate (Modern): ~110°C | Ullmann Condensation | A traditional high-boiling polar solvent, also used in modern methods with specific catalysts. wikipedia.orggoogle.com |
| Dioxane | Moderate: ~90°C | Ullmann Condensation | Effective for ligand-accelerated copper catalysis, representing a milder alternative. google.com |
| Acetonitrile | Moderate: ~80°C | Ullmann Condensation | Allows for reactions at some of the lowest reported temperatures for Ullmann ether synthesis. google.com |
| Methanol / Ethanol | Varies | General Condensation / Reduction | Methoxy-substituted reactants have shown high yields in various solvents, including alcohols. researchgate.net Used in purification via recrystallization. chemicalbook.com |
| Toluene / THF | Moderate: ~110°C | Amidation / Condensation | Used in related multi-step syntheses, often in sealed systems for reactions above the solvent's boiling point. nih.gov |
Advanced Purification Techniques for this compound and Intermediates
Achieving high purity of this compound and its synthetic intermediates is essential, particularly for its application as a precursor in pharmaceuticals and other fine chemicals. A multi-step purification strategy is often required to remove unreacted starting materials, catalyst residues, and byproducts.
Silica (B1680970) Gel Column Chromatography is a fundamental technique for the purification of phenoxyaniline derivatives. google.com This method separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase (eluent). A typical eluent system for related compounds is a mixture of ethyl acetate (B1210297) and hexane, the ratio of which is adjusted to achieve optimal separation. google.com
Recrystallization is a widely used method for purifying the final solid product. The crude this compound is dissolved in a hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. google.com Solvents such as ethanol, water, or mixtures thereof have been successfully used for purifying similar anilines. chemicalbook.com The choice of solvent is critical; the desired compound should be highly soluble at high temperatures but sparingly soluble at low temperatures.
Steam Distillation can be employed for volatile, water-insoluble anilines. This technique is effective for separating the product from non-volatile inorganic salts and organic polymers that may have formed during the reaction. chemicalbook.com
Other techniques mentioned for related compounds include pH adjustments to facilitate the separation of acidic or basic impurities and the use of activated carbon for decolorization.
Chemical Reactivity and Transformation Mechanisms
Oxidative Reactions of 2-Methoxy-5-phenoxyaniline Derivatives
The presence of the electron-rich aniline (B41778) and ether groups makes the aromatic ring susceptible to oxidation. The course of the oxidation is dependent on the specific reagents and reaction conditions employed.
The oxidation of phenoxyaniline (B8288346) derivatives can lead to the formation of quinone derivatives. smolecule.com Quinones are a class of compounds derived from aromatic compounds by the conversion of an even number of -CH= groups into -C(=O)- groups with any necessary rearrangement of double bonds. This transformation typically occurs under the influence of strong oxidizing agents. The oxidation of catechols and hydroquinones, which can be formed from precursor molecules, is a common route to quinones. nih.gov For instance, the oxidation of related phenoxyaniline compounds using agents like potassium permanganate (B83412) or hydrogen peroxide has been noted. In enzymatic systems, laccase can mediate the oxidation of dihydroxybenzoic acid derivatives to form benzoquinones, which can then react with amines. nih.govacs.org This principle highlights a potential pathway for the bio-oxidation of hydroxylated phenoxyaniline derivatives.
Beyond quinone formation, other oxidative transformations can occur on derivatives of phenoxyaniline. For example, substituents on the aromatic ring can be oxidized. In analogous systems, a methyl group on a phenoxyaniline ring can be oxidized to a carboxylic acid using potassium permanganate under acidic conditions. This suggests that if this compound were further substituted with an oxidizable group like a methyl group, it could undergo similar transformations.
Formation of Quinone Derivatives
Reductive Transformations of Precursor Compounds
Reductive processes are fundamental in the synthesis of this compound, particularly in the formation of the critical amine functionality from a nitro group precursor.
The synthesis of aromatic amines like this compound often involves the reduction of a corresponding nitroaromatic compound. This transformation is a crucial step in many synthetic routes. A common precursor, 2-nitro-5-phenoxyaniline, can be synthesized by reacting 5-chloro-2-nitroaniline (B48662) with phenol (B47542) in the presence of potassium carbonate. prepchem.com
Once the nitro-phenoxy-aniline precursor is obtained, the nitro group (-NO₂) is reduced to the primary amine group (-NH₂). This can be achieved through various methods, including:
Catalytic Hydrogenation : This method uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum, or Raney nickel. masterorganicchemistry.com It is a clean and efficient method, often proceeding under mild conditions. masterorganicchemistry.comnowgonggirlscollege.co.in
Metal/Acid Reduction : Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. masterorganicchemistry.com
The general reaction for the reduction is as follows:
R-NO₂ + [Reducing Agent] → R-NH₂
The choice of reducing agent can be critical to avoid affecting other functional groups within the molecule. nowgonggirlscollege.co.in
Table 1: Common Reagents for Nitro Group Reduction
| Reducing Method | Reagents | Typical Conditions |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | Room temperature to 50°C, Ethanol solvent |
| Metal/Acid Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | Heating |
| Metal/Acid Reduction | Tin (Sn), Hydrochloric Acid (HCl) | N/A |
Derivatization and Functionalization of the Aniline Moiety
The primary amine group of this compound is a key site for further molecular modification through various derivatization reactions.
The aniline moiety can readily undergo acylation, which involves the reaction of the amine with an acylating agent to form an amide. This is a common strategy to protect the amine group or to build more complex molecules. masterorganicchemistry.com Acylation can be achieved using reagents such as acyl chlorides or acid anhydrides (e.g., acetic anhydride). masterorganicchemistry.com The reaction converts the basic amine into a neutral amide, which alters the electronic properties of the aromatic ring. masterorganicchemistry.com For instance, the reaction of a phenoxyaniline with an acyl chloride would result in the formation of an N-acylphenoxyaniline derivative.
Acylation Reactions
Cyclization and Ring Closure Reactions Involving this compound Frameworks
The this compound framework can participate in cyclization and ring closure reactions to form various heterocyclic compounds. These reactions are significant for the synthesis of complex molecules with potential applications in medicinal chemistry and material science.
One notable example is the synthesis of phenoxazines. The thermal cyclization of 2-phenoxyaniline (B124666) over a calcium oxide catalyst at high temperatures (400–700°C) has been reported to yield phenoxazine, although in modest yields (18%). researchgate.net This reaction involves a dehydrocyclization process. researchgate.net
Enzyme-mediated reactions also offer a pathway for cyclization. Laccases, for example, can catalyze oxidative C-N bond formation followed by cyclization. nih.govacs.org While direct studies on this compound might be limited, the general principle has been demonstrated with related structures. For instance, the reaction of 2,5-dihydroxybenzoic acid derivatives with o-substituted arylamines in the presence of laccase from Pycnoporus cinnabarinus leads to the formation of phenoxazines. nih.govacs.org The reaction proceeds through the formation of a benzoquinone intermediate which is then attacked by the amine, followed by an intramolecular cyclization. nih.govacs.org
Furthermore, gold-catalyzed intramolecular cyclization reactions of aniline derivatives containing alkyne functionalities have been developed for the synthesis of quinolines and other nitrogen-containing heterocycles. rsc.org These reactions often proceed through the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the amino group to close the ring. rsc.org While not specific to this compound, these methodologies highlight the potential for its derivatives to undergo similar transformations.
Table 2: Cyclization Reactions and Products
| Reactant | Reaction Type | Catalyst/Conditions | Product |
|---|---|---|---|
| 2-Phenoxyaniline | Thermal Dehydrocyclization | Calcium Oxide, 400–700°C | Phenoxazine |
| o-Substituted Arylamines and 2,5-Dihydroxybenzoic Acid Derivatives | Enzymatic Oxidative Cyclization | Laccase | Phenoxazines |
| Aniline derivatives with alkyne groups | Intramolecular Cyclization | Gold Catalyst | Quinolines |
Spectroscopic Characterization in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-Methoxy-5-phenoxyaniline, both ¹H and ¹³C NMR provide critical data for structural assignment.
In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. oregonstate.edu The spectrum of this compound is expected to show distinct signals corresponding to the methoxy (B1213986) group, the amine group, and the protons on the two aromatic rings.
The protons of the amine (NH₂) group typically appear as a broad signal, and their chemical shift can vary depending on solvent, concentration, and temperature. tau.ac.il The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.5-5.5 ppm, due to the deshielding effect of the adjacent oxygen atom. oregonstate.edu The aromatic protons on both the methoxy-substituted ring and the phenoxy ring will resonate in the downfield region, generally between 6.5 and 8.0 ppm. oregonstate.edu Their specific shifts and splitting patterns (multiplicities) are determined by their position relative to the electron-donating methoxy and amino groups and the electron-withdrawing ether linkage, as well as their coupling with neighboring protons.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H | ~ 6.5 - 7.5 | Multiplet (m) | Complex splitting due to coupling between multiple non-equivalent aromatic protons. |
| Amine (-NH₂) | Variable (Broad) | Singlet (s, broad) | Position and intensity are solvent and concentration-dependent; may exchange with D₂O. tau.ac.il |
Note: The exact chemical shifts and coupling constants require experimental determination.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. udel.edu The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon atoms.
The carbon atom of the methoxy group is expected to appear in the 55-60 ppm range. Aromatic carbons exhibit signals in the broad region from approximately 110 to 160 ppm. udel.edu The carbons directly bonded to the oxygen of the ether and methoxy groups, as well as the carbon bonded to the nitrogen of the amine group, will be the most deshielded (further downfield) within the aromatic region due to the electronegativity of these heteroatoms. udel.eduuba.ar For instance, in the related compound 2-phenoxyaniline (B124666), the carbon attached to the amine group and the carbon involved in the ether linkage show signals at approximately 138 ppm and 145 ppm, respectively.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Methoxy (-OCH₃) | ~ 55 - 60 | Typical range for a methoxy carbon attached to an aromatic ring. uba.ar |
| Aromatic C-N | ~ 135 - 145 | Deshielded due to the attached electronegative nitrogen atom. |
| Aromatic C-O (Ether & Methoxy) | ~ 140 - 160 | Highly deshielded due to direct attachment to electronegative oxygen atoms. |
Note: The exact chemical shifts require experimental determination.
Proton (¹H) NMR Chemical Shift Analysis and Structural Assignment
Vibrational Spectroscopy Studies
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds.
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. mdpi.com The FT-IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.
Key expected vibrational bands include:
N-H Stretching: The amine group will show one or two bands in the 3300-3500 cm⁻¹ region. Primary amines (-NH₂) typically exhibit two bands corresponding to symmetric and asymmetric stretching modes.
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹ (typically around 2830-2950 cm⁻¹). spectroscopyonline.com
C-O-C Stretching: The asymmetric C-O-C stretching of the aryl ether linkage is a strong, characteristic band typically found between 1200 and 1270 cm⁻¹. The symmetric stretch is often weaker and appears at a lower wavenumber. spectroscopyonline.com
C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group usually appears in the 1590-1650 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium-Strong |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methoxy (-OCH₃) | C-H Stretch | 2830 - 2950 | Medium |
| Aryl Ether (C-O-C) | Asymmetric C-O Stretch | 1200 - 1270 | Strong |
Source: Data compiled from general spectroscopy principles and studies on related compounds. spectroscopyonline.comscielo.br
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. nih.gov It is particularly sensitive to non-polar and symmetric bonds. While specific Raman studies on this compound are not prominent in the surveyed literature, the technique could provide valuable structural information. americanpharmaceuticalreview.com A Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum. spectroscopyonline.com This makes it a powerful tool for obtaining a complete vibrational fingerprint of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is dominated by electronic transitions within the conjugated π-electron systems of the two aromatic rings.
The presence of chromophores (the benzene (B151609) rings) and auxochromes (the -NH₂ and -OCH₃ groups) dictates the absorption profile. vscht.cz Auxochromes are substituent groups with non-bonding electrons that can interact with the π-system of the chromophore, typically causing a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and an increase in absorption intensity. researchgate.net For this compound, strong absorptions corresponding to π → π* transitions are expected. libretexts.org These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed. bohrium.com
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Wavelength Region (nm) | Associated Orbitals |
|---|---|---|
| π → π* | ~ 200 - 400 | Aromatic π system |
Source: Data compiled from studies on related phenoxyaniline (B8288346) and Schiff base compounds. researchgate.netbohrium.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation patterns. In the mass spectrometer, molecules are ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint.
For this compound, the molecular ion peak (M+) in the mass spectrum corresponds to the intact molecule that has lost one electron. The presence of heteroatoms like oxygen and nitrogen can influence the fragmentation pathways. msu.edu The fragmentation of the molecular ion leads to the formation of smaller, stable daughter ions. tutorchase.com The analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule. For instance, the cleavage of the ether bond or the loss of the methoxy group would result in characteristic fragment ions. tutorchase.com While specific fragmentation data for this compound is not widely published, general principles of mass spectrometry suggest that the phenoxy and methoxy aniline (B41778) moieties would lead to predictable fragmentation patterns.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [C₁₃H₁₃NO₂]⁺ | 215 | Molecular Ion (M⁺) |
| [M - CH₃]⁺ | 200 | Loss of a methyl radical from the methoxy group |
| [M - OCH₃]⁺ | 184 | Loss of a methoxy radical |
| [M - C₆H₅O]⁺ | 122 | Loss of a phenoxy radical |
| [C₆H₅O]⁺ | 93 | Phenoxy cation |
| [C₇H₈NO]⁺ | 122 | Methoxy-aniline fragment |
Note: This table is based on predicted fragmentation patterns and the exact m/z values and relative abundances would need to be confirmed by experimental data.
X-ray Single-Crystal Diffraction for Solid-State Molecular Geometry
X-ray single-crystal diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
A study on 2-Methoxy-5-phenylaniline, a structurally related compound, has been conducted using single-crystal X-ray diffraction at two different temperatures, 293 K and 120 K. core.ac.uk The analysis revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with three independent molecules in the asymmetric unit. core.ac.uk One of these molecules is nearly planar, while the other two exhibit a rotation between the phenyl rings. core.ac.uk This difference in conformation highlights the influence of the crystalline environment on the molecular geometry. core.ac.uk
At room temperature, the two non-planar molecules form dimers through hydrogen bonds. core.ac.uk At the lower temperature, these molecules arrange into columns along the a-axis, also connected by hydrogen bonds. core.ac.uk Such studies on analogous compounds provide valuable insights into the likely solid-state structure and intermolecular interactions of this compound, where hydrogen bonding involving the amino group and π-π stacking interactions between the aromatic rings would be expected to play a significant role in the crystal packing. bohrium.com
Table 2: Crystallographic Data for 2-Methoxy-5-phenylaniline
| Parameter | Value (at 293 K) | Value (at 120 K) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 5.9900(2) | 5.8337(9) |
| b (Å) | 20.4873(6) | 20.4428(31) |
| c (Å) | 26.3727(8) | 26.0773(40) |
| Z | 12 | 12 |
| R-factor | 0.0868 | 0.0669 |
| Data from a study on the closely related compound, 2-Methoxy-5-phenylaniline. core.ac.uk |
Based on a comprehensive search of available scientific literature, detailed computational and quantum mechanical studies specifically focused on the compound This compound are not publicly available. While the methodologies outlined in the request, such as Density Functional Theory (DFT) calculations, Time-Dependent DFT (TD-DFT), and Frontier Molecular Orbital (FMO) analysis, are standard computational techniques for characterizing molecules, published research applying these specific analyses to this compound could not be located.
Computational studies have been performed on structurally related compounds, such as other phenoxyaniline derivatives or substituted anilines. These studies utilize DFT to explore molecular geometry, vibrational frequencies, and electronic properties. Similarly, TD-DFT is a common approach to predict electronic absorption spectra, and FMO analysis is used to understand reactivity and electron transfer processes in these related molecules.
However, without research focused directly on this compound, it is not possible to provide the specific, scientifically accurate data and detailed findings required for the requested article structure. Generating such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy. Therefore, the content for the specified outline cannot be produced at this time.
Computational Chemistry and Quantum Mechanical Studies
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Computational analysis of 2-Methoxy-5-phenoxyaniline through Molecular Electrostatic Potential (MEP) mapping provides crucial insights into its chemical reactivity. The MEP map illustrates the electron density distribution around the molecule, identifying regions susceptible to electrophilic and nucleophilic attacks.
The MEP is calculated based on the molecule's optimized geometry and charge distribution, often employing methods like the AM1 molecular orbital method or Density Functional Theory (DFT). nih.gov The resulting map uses a color spectrum to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), the likely targets for nucleophiles. Intermediate potentials are represented by green and yellow.
For molecules with similar structures, such as flavone (B191248) derivatives with a 3-methoxy group, studies have shown a correlation between the MEP and biological activity. nih.gov Negative MEP values in specific regions, for instance near the methoxy (B1213986) group and other substituents, have been linked to their anti-picornavirus activities. nih.gov This suggests that the electrostatic potential landscape is a key determinant of how the molecule interacts with biological targets.
In the context of this compound, the oxygen atom of the methoxy group and the nitrogen atom of the aniline (B41778) group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential, indicating them as sites for nucleophilic interaction. The precise mapping allows for a nuanced prediction of its interaction with other molecules, which is fundamental for understanding its chemical behavior and potential applications.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and the stability of molecular structures. uni-muenchen.deresearchgate.net It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. This approach provides a chemically intuitive picture of bonding and allows for the quantitative analysis of intramolecular interactions. uni-muenchen.debatistalab.com
The stability of a molecule is significantly influenced by hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. researchgate.net The energy of these interactions, often denoted as E(2), can be estimated using second-order perturbation theory. researchgate.net Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.
The analysis also provides information on the hybridization of atomic orbitals and the polarization of chemical bonds. researchgate.net For instance, in a C-O bond, the analysis can determine the percentage of the bond's character localized on each atom, offering insights into its polarity. uni-muenchen.de For molecules with a high degree of delocalization, such as benzene (B151609), specialized keywords like RESONANCE can be employed in the calculation to find the best Lewis structure representation. uni-muenchen.de
Delineation of Quantum Molecular Descriptors
Quantum molecular descriptors are theoretical parameters derived from the electronic structure of a molecule, providing quantitative measures of its chemical reactivity and stability. researchgate.netmdpi.com These descriptors are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule. aps.orgdovepress.com According to Koopman's theorem, the IP and EA can be approximated by the negative of the HOMO and LUMO energies, respectively (IP ≈ -E_HOMO and EA ≈ -E_LUMO). mdpi.com
These descriptors are fundamental in understanding a molecule's ability to donate or accept electrons in a chemical reaction. A lower ionization potential suggests a greater tendency to act as an electron donor, while a higher electron affinity indicates a stronger capacity to act as an electron acceptor.
Ionization Potential (I): I = -E_HOMO
Electron Affinity (A): A = -E_LUMO
Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. ias.ac.in Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more polarizable and reactive. ias.ac.in
The hardness and softness are calculated using the following equations: mdpi.comresearchgate.net
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
A higher value of chemical hardness implies greater stability and lower reactivity. mdpi.com
Electronegativity (χ) represents the ability of a molecule to attract electrons. researchgate.netscirp.org The electrophilicity index (ω) is a measure of the energy lowering of a system when it accepts electrons from the environment. mdpi.com
These parameters are defined as: mdpi.com
Electronegativity (χ): χ = (I + A) / 2
Electrophilicity Index (ω): ω = μ² / (2η) where μ is the electronic chemical potential (μ = -χ). mdpi.com
A high electrophilicity index indicates a strong electrophilic nature of the molecule. These quantum descriptors collectively provide a comprehensive framework for predicting the chemical behavior of this compound.
Table 1: Quantum Molecular Descriptors and Their Formulas
| Descriptor | Formula |
|---|---|
| Ionization Potential (I) | I = -E_HOMO |
| Electron Affinity (A) | A = -E_LUMO |
| Chemical Hardness (η) | η = (I - A) / 2 |
| Chemical Softness (S) | S = 1 / (2η) |
| Electronegativity (χ) | χ = (I + A) / 2 |
| Electrophilicity Index (ω) | ω = μ² / (2η) |
Note: μ (chemical potential) = -χ
Chemical Hardness and Softness
Theoretical Assessment of Nonlinear Optical (NLO) Properties
The theoretical assessment of nonlinear optical (NLO) properties of this compound is crucial for evaluating its potential in optoelectronic applications. nih.govresearchgate.net Organic molecules with significant NLO responses are characterized by a high degree of π-electron delocalization, often facilitated by electron donor and acceptor groups connected through a conjugated system. nih.govresearchgate.net
The key NLO property is the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net Theoretical calculations, typically using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to compute the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). nih.govmjcce.org.mk
A large first hyperpolarizability value is indicative of a strong NLO response. tandfonline.com The HOMO-LUMO energy gap is inversely related to the hyperpolarizability; a smaller energy gap generally leads to a larger β value. researchgate.net Therefore, molecular design strategies for high-performance NLO materials often focus on minimizing this gap. nih.gov
For this compound, the methoxy group (-OCH₃) and the amino group (-NH₂) act as electron donors, while the phenoxy group can influence the electronic distribution. The delocalization of π-electrons across the aromatic rings creates a charge transfer system that can give rise to NLO properties. Computational studies on similar Schiff base compounds have demonstrated that they can possess significant NLO behavior. researchgate.nettandfonline.com Theoretical calculations for this compound would involve optimizing its geometry and then computing its NLO parameters to predict its suitability for applications in optical communications and signal processing. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Thermodynamic Properties and Tautomeric Stability Investigations
Thermodynamic parameters, including enthalpy, Gibbs free energy, and entropy, can be calculated using statistical thermodynamic methods combined with quantum chemical calculations. acs.org For instance, studies on related Schiff base derivatives have utilized the B3LYP functional with basis sets like 6-311++G(d,p) to determine these properties over a range of temperatures. acs.orgtandfonline.com These calculations help in understanding the spontaneity and energetic favorability of reactions involving the compound.
Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical factor in determining a molecule's reactivity and biological activity. For anilines, the primary tautomeric forms to consider are the amino form and the potential imino (or keto) form, although the amino form is generally overwhelmingly more stable. In related systems, such as Schiff bases derived from 2-phenoxyaniline (B124666), the stability of different tautomers (e.g., enol vs. keto forms) has been investigated using DFT calculations. researchgate.netacs.org These studies often reveal that one tautomer is significantly more stable than the other, with the energy difference indicating the position of the tautomeric equilibrium. acs.orgbeilstein-journals.org For this compound, it is predicted that the aniline (amino) form is the most stable tautomer under standard conditions.
Quantum molecular descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide further insight into the molecule's stability and reactivity. researchgate.net These descriptors include ionization potential, electron affinity, chemical hardness, and softness.
Table 1: Calculated Thermodynamic and Reactivity Descriptors (Illustrative, based on similar compounds)
| Parameter | Description | Predicted Value (Arbitrary Units) |
|---|---|---|
| Ionization Potential (I) | The minimum energy required to remove an electron. | High |
| Electron Affinity (A) | The energy released when an electron is added. | Low |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Moderate |
| Softness (S) | The reciprocal of chemical hardness. | Moderate |
| Electronegativity (χ) | The power of an atom to attract electrons. | Moderate |
Note: The values in this table are illustrative and represent expected trends based on computational studies of analogous compounds. researchgate.net
In Silico Predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters
The prediction of ADMET properties is a cornerstone of modern drug discovery and chemical safety assessment, allowing for early-stage identification of potentially problematic compounds. researchgate.net Various computational models are employed to estimate these parameters for this compound and its derivatives.
In silico ADMET screening for phenoxyphenyl derivatives has been performed in studies aiming to develop new therapeutic agents. nih.govnih.gov These studies often assess compliance with established guidelines like Lipinski's Rule of Five and Veber's rule to predict oral bioavailability. nih.gov Parameters such as LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds are calculated. chemscene.com For example, the structurally related 5-Chloro-2-phenoxyaniline has a calculated LogP of 3.7145 and a TPSA of 35.25 Ų. chemscene.com These values suggest that phenoxyaniline (B8288346) derivatives are likely to have good membrane permeability.
Table 2: Predicted ADMET Properties for this compound (Illustrative)
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability. |
| Veber's Rule | Compliant | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeation | Potential Permeant | May be suitable for CNS drug development. nih.gov |
| Hepatotoxicity | Potential Concern | Some phenoxyphenyl derivatives show a propensity for hepatotoxicity. nih.gov |
Mutagenicity Prediction Models and Their Applicability
Predicting the mutagenic potential of a chemical is a critical component of its toxicity assessment. Computational models for mutagenicity prediction, often based on Quantitative Structure-Activity Relationship (QSAR) and other statistical learning methods, are widely used. dtic.mil These models analyze a compound's structure for toxicophores, which are chemical fragments known to be associated with mutagenicity.
For aromatic amines like this compound, a key concern is their potential to be metabolized into reactive electrophilic species that can bind to DNA and cause mutations. The presence of the aniline group itself is a structural alert for mutagenicity.
Studies on datasets of chemical compounds for genotoxicity prediction have included phenoxyaniline derivatives. amazonaws.com For instance, 4-phenoxyaniline (B93406) was included in a dataset used to develop statistical learning models for predicting mutagenicity. amazonaws.com Furthermore, in silico toxicological screening of coumarin (B35378) triazolyl derivatives, which can be structurally related to phenoxyphenyl compounds, has indicated a likelihood of mutagenicity for some members of this class. nih.gov
The applicability of these prediction models relies on the presence of the compound or structurally very similar compounds within the model's training set. Given that phenoxyaniline structures are represented in these datasets, there is a reasonable basis for applying these models to this compound. The predictions would consider factors like the electronic effects of the methoxy and phenoxy substituents on the reactivity of the aniline nitrogen.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-phenoxyaniline |
| 5-Chloro-2-phenoxyaniline |
| 4-phenoxyaniline |
Applications in Medicinal Chemistry Research
Design and Synthesis of Novel Bioactive Scaffolds Incorporating the 2-Methoxy-5-phenoxyaniline Moiety
The this compound core is a valuable starting point for the creation of complex organic molecules with potential therapeutic applications. lookchem.comlookchem.com Phenoxy anilines, in general, are recognized as versatile intermediates in the synthesis of various pharmaceutical drugs. researchgate.net The synthesis of novel bioactive scaffolds often involves modifying the core structure of this compound through various chemical reactions.
For instance, derivatives can be created through reactions such as acylation, [2+3] cyclocondensation, Knoevenagel condensation, and alkylation to produce substances with potentially favorable pharmacological profiles. pensoft.net The synthesis of bifunctional glycine-type precursors substituted with naphthol, a formal analog of the phenoxy group, has been explored, leading to the formation of diarylmethane derivatives with potential antibacterial and anticancer activity. nih.gov This approach, termed "activity-directed synthesis," allows for the discovery of bioactive small molecules and their synthetic routes concurrently. whiterose.ac.uk
One notable application is in the synthesis of quinoline (B57606) derivatives. For example, 2-nitro-4-methoxy-5-substituted phenoxy-aniline, a related compound, undergoes Skraup's reaction to form key intermediates for 8-nitroquinoline (B147351) derivatives. nih.gov These intermediates are then further processed to create the final products. nih.gov The synthesis of nanocomposite scaffolds incorporating bioactive materials is another area of research, where materials are fabricated for applications like bone tissue engineering. mdpi.com
Biological Activity Evaluations of this compound-Derived Compounds
Derivatives of this compound have been investigated for a range of biological activities, highlighting the therapeutic potential of this chemical family.
Antioxidant Activity Assays
Derivatives of 2-methoxyphenol are recognized for their antioxidant properties. doaj.org The antioxidant activity of phenolic compounds is often attributed to the phenolic hydroxyl group, with the number and position of these groups directly influencing their efficacy. nih.gov Methoxy (B1213986) groups also play a significant role in enhancing the antioxidant activity of phenolic acids. nih.gov
Studies on various phenolic acid derivatives have demonstrated their ability to scavenge free radicals, with some compounds showing excellent radical scavenging activities comparable to standard controls like ascorbic acid and BHA. researchgate.net The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and ferric ion reducing antioxidant power (FRAP) assays. doaj.orgnih.gov For example, certain dipeptide and polyketide derivatives have shown significant DPPH radical scavenging activity.
Anti-inflammatory Property Investigations
Phenoxyaniline (B8288346) derivatives have been explored for their anti-inflammatory potential. lookchem.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible form, COX-2, which is primarily expressed in inflammatory cells. ijrpc.com The inhibition of COX-2 is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netijrpc.com
Research has shown that certain sulfonamide derivatives, which can be synthesized from phenoxyaniline precursors, exhibit anti-inflammatory properties. lookchem.com For example, N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide is a known anti-rheumatic agent. juvenusdrugs.com The anti-inflammatory activity of these compounds is often evaluated using methods like the carrageenan-induced paw edema model in rats. ijrpc.com
Antimicrobial Efficacy Studies (Antibacterial, Antifungal)
Derivatives of phenoxyaniline have demonstrated notable antimicrobial properties. The presence of certain functional groups and halogens can enhance their activity against various bacterial and fungal strains. orientjchem.org For instance, Schiff bases derived from aromatic amines are known to exhibit potent antibacterial and antifungal activities. researchgate.net
The antimicrobial efficacy of these compounds is typically assessed by determining the minimum inhibitory concentration (MIC) against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal species. turkjps.orgekb.eg Studies have shown that some oxadiazole derivatives exhibit significant activity against bacteria such as E. coli, S. aureus, and Klebsiella pneumoniae, as well as fungi like C. albicans. ptfarm.pl Similarly, certain thiazole (B1198619) derivatives have shown promising antibacterial and antifungal activities. nih.gov
Enzyme Inhibition Studies (e.g., COX-2, alpha-glucosidase, alpha-amylase)
The inhibition of specific enzymes is a key mechanism of action for many therapeutic agents. As mentioned, derivatives of this compound have been investigated as inhibitors of COX-2, an enzyme involved in inflammation. researchgate.netijrpc.com
Furthermore, there is significant interest in the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase for the management of type 2 diabetes. d-nb.infonih.gov Inhibiting these enzymes can delay the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. nih.govresearchgate.net Various heterocyclic compounds, including derivatives of nicotinic acid and benzothiazine, have shown potent inhibitory activity against both α-amylase and α-glucosidase, with some compounds exhibiting greater potency than the standard drug, acarbose. d-nb.infomdpi.commdpi.com
Table 1: Enzyme Inhibition by this compound Analogs and Related Compounds
| Compound Class | Target Enzyme | Observed Activity | Reference(s) |
|---|---|---|---|
| Phenoxyaniline Derivatives | COX-2 | Potential for selective inhibition | researchgate.net, ijrpc.com |
| Nicotinic Acid Derivatives | α-amylase, α-glucosidase | Significant inhibitory activity, comparable to acarbose | d-nb.info |
| Benzothiazine Derivatives | α-glucosidase | Potent inhibition, some with IC50 values better than acarbose | mdpi.com, mdpi.com |
| Indole-based Sulfonamides | α-glucosidase, α-amylase | Potent dual inhibitors | researchgate.net |
| Thiazolidinone Derivatives | α-glucosidase, α-amylase | Good inhibitory activity against both enzymes | researchgate.net |
Antimalarial Activity of Analogous Quinoline Derivatives
Quinoline derivatives are a cornerstone of antimalarial drug discovery. neliti.com The 8-aminoquinoline (B160924) scaffold, in particular, is a key feature of drugs like primaquine (B1584692). mdpi.com Research into analogues of primaquine has shown that modifications to the quinoline ring can significantly impact antimalarial activity and toxicity. nih.govmdpi.com
For example, the introduction of a phenoxy group at the 5-position of the 8-aminoquinoline core, as seen in the drug tafenoquine, can lead to reduced toxicity and a longer half-life compared to primaquine. mdpi.com Structure-activity relationship (SAR) studies have revealed that substituents on the 5-phenyl ring can markedly affect the IC50 against Plasmodium falciparum, with electron-donating groups often showing better activity. mdpi.com While some synthesized 2-methyl-5-substituted phenoxy-6-methoxy-8-aminoquinoline derivatives were found to be less active than primaquine, this line of research highlights the ongoing effort to develop safer and more effective antimalarial agents based on the quinoline scaffold. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided critical insights into how specific structural modifications influence their therapeutic potential.
The core structure of this compound features a phenoxy group and a methoxy group on an aniline (B41778) ring, presenting multiple sites for chemical alteration. Research has shown that even minor changes to this scaffold can significantly impact the bioactivity of the resulting molecules. For instance, the introduction of different substituents on the phenoxy ring can modulate the compound's affinity and selectivity for its biological target.
A notable area of investigation involves the synthesis of trisubstituted phenyl urea (B33335) derivatives incorporating the this compound moiety. In the quest for potent Neuropeptide Y5 (NPY5) receptor antagonists for the treatment of obesity, a series of analogues were prepared to explore the SAR. sci-hub.se The study revealed that modifications to the phenoxyphenyl group were crucial for optimizing in vitro potency. sci-hub.se While specific trends were not always clear, the exploration of various substituted aryloxy groups at this position led to the discovery of compounds with IC50 values less than 0.1 nM at the NPY5 receptor. sci-hub.se
Furthermore, the aniline nitrogen of this compound provides a key point for derivatization. Condensation with aldehydes to form Schiff bases, followed by reduction, yields secondary amines. mdpi.com The nature of the aldehyde used in this reaction introduces a new variable substituent, allowing for the fine-tuning of the molecule's properties. These SAR studies are essential for guiding the design of new compounds with enhanced efficacy and a more desirable pharmacological profile.
Interactive Data Table: SAR of this compound Derivatives
| Parent Scaffold | Modification Site | Modification Type | Observed Effect on Bioactivity | Reference |
|---|---|---|---|---|
| This compound | Phenoxy Ring | Introduction of various substituents | Modulates affinity and selectivity for the target. | |
| Trisubstituted Phenyl Urea | Phenoxyphenyl group | Substituted aryloxy groups | Optimization of in vitro potency as NPY5 receptor antagonists. | sci-hub.se |
| This compound | Aniline Nitrogen | Formation of secondary amines via Schiff base reduction | Allows for fine-tuning of molecular properties. | mdpi.com |
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of a ligand to its biological target at the molecular level. These in silico methods provide valuable information about the binding mode, affinity, and the key interactions that stabilize the ligand-receptor complex. For derivatives of this compound, such studies have been instrumental in understanding their mechanism of action and in guiding the design of more potent and selective compounds.
Computational studies, including Density Functional Theory (DFT), are often employed to understand the electronic properties and reactivity of phenoxyaniline derivatives. These calculations can predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, understanding the electron density distribution can help in predicting how a molecule will interact with its biological target.
Molecular docking studies model the interactions between a ligand and a biological target, such as an enzyme or a receptor. This involves analyzing potential hydrogen bonding, hydrophobic contacts, and other non-covalent interactions. For phenoxyaniline derivatives, the phenoxy group can participate in π-π stacking interactions, while the methoxy and amino groups can act as hydrogen bond donors or acceptors, all of which contribute to the stability of the ligand-target complex.
In the context of developing novel therapeutic agents, molecular docking can be used to screen virtual libraries of this compound derivatives against a specific protein target. This allows researchers to prioritize the synthesis of compounds that are predicted to have the highest binding affinity. For example, in the development of enzyme inhibitors, docking studies can reveal how a derivative fits into the active site of an enzyme and which residues it interacts with.
The insights gained from molecular docking and simulation studies are complementary to experimental techniques like X-ray crystallography and NMR spectroscopy. acs.org Together, these methods provide a comprehensive picture of ligand-target interactions, which is crucial for the rational design of new drugs based on the this compound scaffold.
Interactive Data Table: Computational Studies of this compound Derivatives
| Computational Method | Information Gained | Application in Drug Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic properties, frontier molecular orbitals (HOMO/LUMO), reactive sites. | Predicts reactivity and guides chemical modifications. | |
| Molecular Docking | Binding mode, binding affinity, key ligand-target interactions (hydrogen bonds, hydrophobic contacts). | Predicts the most promising candidates for synthesis and biological testing. | |
| Molecular Simulations | Dynamic behavior of the ligand-receptor complex, stability of binding. | Provides a more realistic model of the biological environment. |
Applications in Materials Science and Polymer Chemistry
Incorporation of 2-Methoxy-5-phenoxyaniline into Polymer Backbones
The amine group in this compound serves as a reactive site for polymerization, enabling its integration into the main chain of polymers. This incorporation can significantly influence the electrical and optical properties of the resulting materials.
Polyaniline is an intrinsically conductive polymer that can be synthesized through the oxidative polymerization of aniline (B41778). researchgate.net Substituted anilines, including those with methoxy (B1213986) and phenoxy groups, can also be used to create derivatives of polyaniline with modified properties. justia.comnasa.gov The presence of the methoxy and phenoxy groups on the aniline ring of this compound can enhance the processability and solubility of the resulting polyaniline derivatives in organic solvents. justia.com This improved solubility is a critical factor for the fabrication of thin films and coatings for various electronic applications. The doping of these polymers, often with protonic acids, is a key step in rendering them electrically conductive. google.com
| Monomer | Polymer Type | Key Properties/Applications |
| Aniline and its derivatives | Polyaniline | Electrically conductive, used in coatings and electronic devices. researchgate.netjustia.com |
| This compound | Substituted Polyaniline | Potentially enhanced solubility and processability. |
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are central to the field of organic electronics. researchgate.net Poly[2-methoxy-5-(2'-ethylhexyloxy)-1,4-phenylene vinylene] (MEH-PPV) is a well-studied light-emitting conjugated polymer known for its solubility and efficiency in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.comsigmaaldrich.comsigmaaldrich.com The structural similarities between the methoxy-phenoxy substituted aniline and the repeating unit of MEH-PPV suggest that this compound could be a valuable monomer for creating novel conjugated polymers. By incorporating this aniline derivative, it may be possible to fine-tune the electronic properties, such as the HOMO/LUMO energy levels, and enhance the performance of these materials in optoelectronic applications. ossila.comcore.ac.uk The synthesis of such polymers often involves routes like the Gilch or Wessiling methods to achieve high molecular weight materials. crimsonpublishers.com
Synthesis of Conductive Polyanilines and Substituted Derivatives
Development of Functional Materials for Optoelectronic Devices
The unique electronic and optical properties of polymers derived from this compound make them promising candidates for use in optoelectronic devices. These materials can be employed in the emissive layers of OLEDs, the active layers of OPVs, and as components in other electronic devices. sigmaaldrich.comgoogle.com The ability to form thin films from solution is a significant advantage for the large-scale manufacturing of flexible and transparent electronic devices. google.com Research into polymers like MEH-PPV, which share structural motifs with polymers that could be derived from this compound, has demonstrated their potential in creating efficient and bright light-emitting diodes. sigmaaldrich.comsigmaaldrich.com
| Device Type | Material | Function | Performance Metric |
| Organic Light-Emitting Diode (OLED) | MEH-PPV | Emissive Layer | Max. Luminance: 970 Cd/m², Max. EQE: 1.9 % sigmaaldrich.comsigmaaldrich.com |
| Organic Photovoltaic (OPV) | MEH-PPV | Active Layer | Power Conversion Efficiency (PCE): 1.1 % sigmaaldrich.com |
Formation of Metal Complexes and Their Material Applications
The aniline and phenoxy groups in this compound can act as ligands, binding to metal ions to form coordination complexes. smolecule.combohrium.com These metal complexes can exhibit a range of interesting properties, including fluorescence and catalytic activity, making them suitable for various material applications. bohrium.com For instance, Schiff base ligands derived from substituted anilines can form stable complexes with transition metals like zinc(II) and cadmium(II). bohrium.com These complexes have been shown to possess strong fluorescence, with the emission color tunable by modifying the substituents on the ligand. bohrium.com This property makes them potential candidates for use as fluorescent materials in sensing and imaging applications. The formation of such complexes involves the reaction of the aniline derivative with an aldehyde or ketone to form a Schiff base, which then coordinates to the metal center. smolecule.com
Environmental Behavior and Fate Studies
Persistence and Degradability in Environmental Compartments
There is no available data regarding the persistence and degradability of 2-Methoxy-5-phenoxyaniline in various environmental compartments such as soil, water, or air. Studies on the rate and pathways of its degradation, whether through biotic or abiotic processes, have not been found in the public domain.
Environmental Mobility and Distribution Assessment
Information regarding the mobility and distribution of this compound in the environment is not available. Key parameters used to assess environmental mobility, such as the soil adsorption/desorption coefficient (Koc) and bioaccumulation potential, have not been determined for this specific compound. Without such data, it is not possible to predict its movement between different environmental spheres (e.g., from soil to water) or its potential to accumulate in living organisms.
Future Research Directions and Emerging Trends
Exploration of Green Chemistry Approaches for 2-Methoxy-5-phenoxyaniline Synthesis
The synthesis of this compound traditionally involves methods that may not align with the principles of green chemistry. Future research will increasingly focus on developing environmentally benign synthetic routes that are efficient, utilize safer solvents, and minimize waste generation.
Key research directions include:
Catalyst Development: A significant area of research is the development of highly efficient and recyclable catalysts for the C-O and C-N bond-forming reactions required for the synthesis of this compound and its analogues. This includes the use of nanocatalysts, such as copper and palladium nanoparticles, which can facilitate reactions under milder conditions. nih.govresearchgate.net Magnetic nanoparticles, like Fe3O4, are also being explored as they offer the advantage of easy separation and recovery from the reaction mixture. ciac.jl.cn
Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a core tenet of green chemistry. Research into solvent-free reaction conditions or the use of water as a solvent is a promising trend. nih.govciac.jl.cnresearchgate.net For instance, studies have shown the successful synthesis of diaryl ethers in water at room temperature using specific catalytic systems. nih.gov
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and sonochemistry can significantly reduce reaction times and energy consumption. researchgate.netnih.gov These techniques offer a green alternative to conventional heating methods.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) in the synthesis of amines and related compounds is an emerging area that offers high selectivity and mild reaction conditions. mdpi.com
Table 1: Comparison of Conventional and Green Synthesis Approaches
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Catalysts | Often stoichiometric reagents, homogenous catalysts | Nanocatalysts, heterogeneous catalysts, biocatalysts nih.govmdpi.com |
| Solvents | Volatile organic solvents (e.g., DMSO, DMAc) nih.govsmolecule.com | Water, solvent-free conditions, green solvents (e.g., ionic liquids) nih.govciac.jl.cnresearchgate.netnih.gov |
| Energy | High temperatures, long reaction times smolecule.com | Microwave, ultrasound, room temperature reactions nih.govresearchgate.net |
| Waste | Generation of significant by-products and waste | Minimal waste, catalyst recyclability nih.govciac.jl.cn |
Advanced Spectroscopic Techniques for In-Depth Characterization
While standard spectroscopic techniques are routinely used, future research will leverage advanced and hyphenated spectroscopic methods for a more comprehensive characterization of this compound and its derivatives. This will provide deeper insights into their structural, electronic, and dynamic properties.
Future trends in characterization include:
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for complex derivatives. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS will be essential for confirming the elemental composition and for identifying and characterizing reaction intermediates and by-products. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction will provide precise information on the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netbohrium.com
Computational Spectroscopy: The integration of experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), will become standard practice. researchgate.netimist.maacs.orgresearchgate.net This approach allows for the accurate prediction of spectroscopic properties (NMR chemical shifts, vibrational frequencies) and provides a deeper understanding of the electronic structure and reactivity. researchgate.netresearchgate.net
Integration of Machine Learning and AI in Computational Predictions for this compound
Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the study of chemical compounds. For this compound, these computational tools will accelerate the discovery of new derivatives with desired properties, saving significant time and experimental resources.
Emerging applications include:
Property Prediction: AI models can be trained on large datasets to predict various physical, chemical, and biological properties of this compound derivatives. mdpi.com This includes predicting toxicity, reactivity, and potential as a drug candidate. imist.maresearchgate.net
Reaction Prediction and Retrosynthesis: AI-powered tools can predict the outcomes of chemical reactions and even suggest synthetic pathways for target molecules (retrosynthesis), aiding in the design of more efficient synthetic routes. deepchem.io
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can develop robust QSAR models that correlate the structural features of this compound derivatives with their biological activity. imist.madtic.mil This is invaluable for guiding the design of more potent and selective compounds.
Materials Discovery: AI can be used to screen virtual libraries of this compound derivatives to identify candidates for the development of new materials with specific electronic or optical properties.
Multifunctional Material Development Leveraging this compound Derivatives
The unique structure of this compound, combining an aniline (B41778) and a phenoxy group, makes it an attractive building block for the synthesis of novel multifunctional materials. Future research will focus on creating advanced materials with tailored properties for a range of applications.
Key research areas are:
Organic Electronics: Aniline and its derivatives are precursors to conductive polymers. wikipedia.org Future work will likely explore the use of this compound in the synthesis of π-conjugated polymers for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. wikipedia.orgperepichka.combohrium.com The methoxy (B1213986) and phenoxy groups can be used to tune the electronic properties and processability of these materials. bohrium.com
Bioelectronics: Conjugated polymers derived from aniline-based monomers can be used to interface electronic devices with biological systems. nih.gov Derivatives of this compound could be explored for applications in biosensors, drug delivery systems, and tissue engineering scaffolds. nih.gov
Fluorescent Materials: Schiff bases derived from phenoxyanilines have been shown to exhibit fluorescence. bohrium.com Research into new derivatives of this compound could lead to the development of novel fluorescent probes and sensors.
Targeted Drug Design and Development Based on this compound Scaffolds
The phenoxyaniline (B8288346) scaffold is present in a number of biologically active compounds, making it a "privileged scaffold" in medicinal chemistry. Future research will focus on the rational design and development of new therapeutic agents based on the this compound core.
Future directions in this area include:
Scaffold Hopping and Bioisosteric Replacement: Medicinal chemists will continue to use the this compound scaffold as a starting point for designing new drugs through techniques like scaffold hopping and bioisosteric replacement. researchgate.net This involves replacing parts of known drug molecules with the this compound core to develop new chemical entities with improved properties.
Target-Based Drug Discovery: With an increasing understanding of the molecular basis of diseases, research will focus on designing this compound derivatives that can selectively interact with specific biological targets, such as enzymes or receptors. researchgate.net For example, phenoxyaniline derivatives have been investigated as inhibitors of tyrosine kinases.
Development of Antimicrobial and Anticancer Agents: The phenoxyaniline scaffold has shown promise in the development of both antimicrobial and anticancer agents. smolecule.commdpi.com Future research will involve synthesizing and screening libraries of this compound derivatives to identify new lead compounds with enhanced potency and selectivity. liverpool.ac.uk
Conformationally Restricted Analogs: Introducing conformational constraints into the this compound scaffold can lead to more potent and selective drug candidates by reducing the entropic penalty of binding to a biological target. lifechemicals.com
Q & A
Q. What are the optimal laboratory methods for synthesizing 2-Methoxy-5-phenoxyaniline?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling to introduce the phenoxy and methoxy groups onto the aniline backbone. For example:
- Step 1 : Start with 5-nitro-2-methoxyaniline. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.
- Step 2 : Perform coupling with a phenol derivative (e.g., bromophenol) under basic conditions (K₂CO₃, DMF, 80–100°C) to attach the phenoxy group via NAS .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC (>95%).
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to substituent effects) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peak [M+H]⁺ matching the theoretical molecular weight (C₁₃H₁₃NO₂: 215.24 g/mol).
- Elemental Analysis : Validate C, H, N percentages (±0.3% deviation).
Q. What are the solubility and stability considerations for handling this compound?
- Methodological Answer :
- Solubility : Slightly soluble in water (similar to 2-Chloro-5-methoxyaniline; <1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) .
- Stability : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Avoid strong oxidizers (e.g., HNO₃, KMnO₄), which may degrade the aniline group .
Advanced Research Questions
Q. How can researchers optimize reaction yields in synthesizing this compound derivatives?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (60–120°C), base strength (K₂CO₃ vs. Cs₂CO₃), and solvent polarity (DMF vs. DMSO).
- Catalyst Selection : Transition-metal catalysts (e.g., CuI for Ullmann coupling) improve coupling efficiency. For example, CuI/1,10-phenanthroline in DMF at 100°C increases yields by 20–30% .
- By-Product Analysis : Monitor side reactions (e.g., over-oxidation) via LC-MS and adjust reaction time accordingly .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer :
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.
- Structural Confirmation : Re-characterize disputed compounds using X-ray crystallography to rule out isomerization or impurities .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to protein concentration) .
Q. How can computational tools predict the reactivity of this compound in drug discovery?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., para to methoxy group for electrophilic substitution) .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with ΔG < −7 kcal/mol for synthesis .
- ADMET Prediction : Employ SwissADME to forecast pharmacokinetic properties (e.g., logP ≈ 2.5, moderate blood-brain barrier permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
